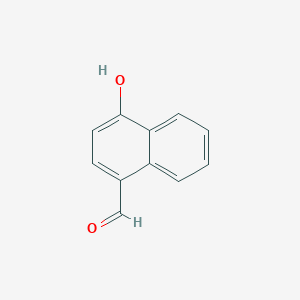

4-Hydroxy-1-naphthaldehyde

Descripción general

Descripción

4-Hydroxy-1-naphthaldehyde (4-HNA) is an aldehyde compound characterized by its yellowish solid form . It exhibits solubility in water, ethanol, and various organic solvents . The scientific community has employed 4-HNA in diverse research areas, including polymer synthesis, organic synthesis, and as a fluorescent probe .

Synthesis Analysis

4-Hydroxy-1-naphthaldehyde (4H1NA) is a crucial precursor of many coordinating agents . It can be used to make a number of different sensors . In the development of many chemosensors, they operate effectively as a functionalized fluorescent backbone .Molecular Structure Analysis

The molecular formula of 4-Hydroxy-1-naphthaldehyde is C11H8O2 . Its molecular weight is 172.1800 . The IUPAC Standard InChI is InChI=1S/C11H8O2/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10/h1-7,13H .Chemical Reactions Analysis

In the case of 4-hydroxy-1-naphthaldehyde, concentration-dependent deprotonation has been detected in methanol and acetonitrile .Physical And Chemical Properties Analysis

4-Hydroxy-1-naphthaldehyde is a yellowish solid . It is soluble in water, ethanol, and various organic solvents .Aplicaciones Científicas De Investigación

Tautomerism and Deprotonation Studies

4-Hydroxy-1-naphthaldehyde has been studied for its potential tautomerism. Research by Manolova et al. (2015) found concentration-dependent deprotonation in solvents like methanol and acetonitrile, highlighting its chemical versatility. Further, the Mannich base form of this compound was shown to undergo intramolecular proton transfer, influenced by solvent types, which impacts the equilibrium between different molecular forms (Manolova et al., 2015).

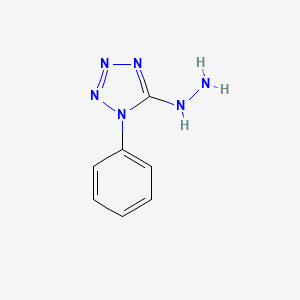

Fluorescent Chemosensor for Metal Ions

4-Hydroxy-1-naphthaldehyde has been utilized in the design of fluorescent chemosensors. Sun et al. (2018) synthesized a chemosensor that could detect aluminum ions in various solvents, demonstrating the molecule's sensitivity and potential for environmental monitoring (Sun et al., 2018). Liu et al. (2012) also developed a chemosensor using this compound for aluminum ion detection, emphasizing its specificity and efficiency (Liu et al., 2012).

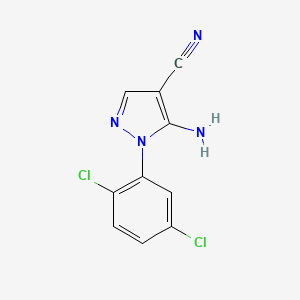

Schiff Base Synthesis and Applications

The compound is a key precursor in the synthesis of Schiff base molecules. Research has shown its effectiveness in forming complexes with metal ions, useful in catalysis and materials synthesis. Xaba et al. (2016) explored its use in generating zinc oxide and cadmium oxide nanoparticles, underlining its significance in nanotechnology and industrial applications (Xaba et al., 2016).

Antimicrobial Activity

4-Hydroxy-1-naphthaldehyde derivatives have been investigated for their antimicrobial properties. A study by Yadav et al. (2017) on synthesized naphthaldehyde analogues demonstrated significant activity against various bacterial strains, indicating its potential in developing new antimicrobial agents (Yadav et al., 2017).

Excited-State Intramolecular Proton Transfer (ESIPT) Studies

The ESIPT phenomenon in 4-Hydroxy-1-naphthaldehyde has been a subject of interest. Huang et al. (2022) investigated the ESIPT fluorescence mechanism in solvated systems of this compound, contributing to the development of new sensors and optical materials (Huang et al., 2022).

Safety And Hazards

4-Hydroxy-1-naphthaldehyde should be handled with care. Avoid contact with strong oxidizing agents . Use with local exhaust ventilation . Do not rough handle containers, such as upsetting, falling, giving a shock, and dragging . Prevent leakage, overflow, and scattering . Not to generate steam and dust in vain . Seal the container after use .

Direcciones Futuras

Propiedades

IUPAC Name |

4-hydroxynaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LORPDGZOLAPNHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50322380 | |

| Record name | 4-Hydroxy-1-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50322380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-1-naphthaldehyde | |

CAS RN |

7770-45-8 | |

| Record name | 7770-45-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401124 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-1-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50322380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-1-naphthaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

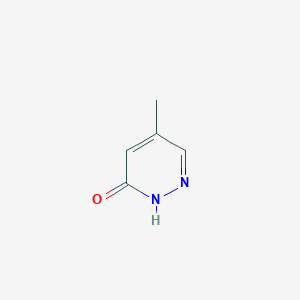

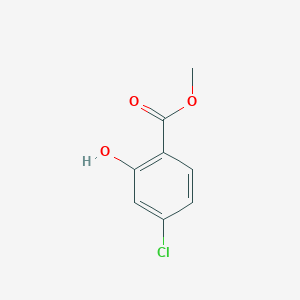

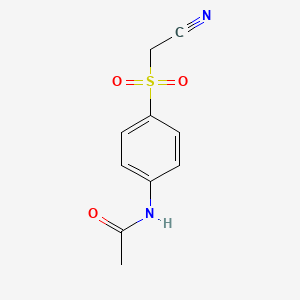

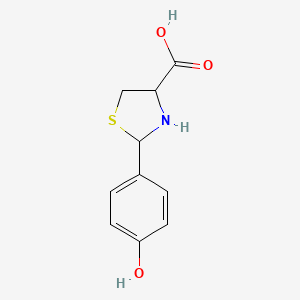

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[5.5]undec-1-en-3-one](/img/structure/B1296374.png)

![5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1296376.png)

![Furo[3,4-D]pyrimidine-2,4,7(1H,3H,5H)-trione](/img/structure/B1296381.png)

![Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B1296385.png)